(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

Catalog No.
S600292
CAS No.
391670-48-7
M.F
C17H12N2O3
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-a...

CAS Number

391670-48-7

Product Name

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

IUPAC Name

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)

InChI Key

INSBKYCYLCEBOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

Synonyms

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid, ODIQ-acetic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as ODIQ-acetic acid, is a small molecule currently classified as an experimental drug according to DrugBank []. This means it has not yet been approved for any medical use in humans. However, it is being investigated for its potential therapeutic applications in various areas of scientific research.

Potential Anti-Cancer Properties

One of the main areas of research surrounding (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is its potential anti-cancer properties. Studies have shown that it may exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from breast, lung, and colon cancers [, ]. These findings suggest that the compound may be worth exploring further as a potential anti-cancer agent.

Further research is needed to fully understand the mechanisms by which (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exerts its anti-cancer effects and to determine its safety and efficacy in humans.

Other Potential Applications

In addition to its potential anti-cancer properties, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is also being investigated for its potential applications in other areas, such as:

  • Anti-inflammatory effects []
  • Neuroprotective effects

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also referred to as 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid, is a small organic compound characterized by its complex heterocyclic structure. The molecule features a fusion of indole and quinazoline rings, forming a tricyclic scaffold with an acetic acid group attached at the 7th position of the quinazoline ring. Its molecular formula is C17H12N2O3C_{17}H_{12}N_{2}O_{3} and it has a molecular weight of approximately 292.29 g/mol. The compound is classified as an experimental drug and is currently under investigation for various therapeutic applications, particularly in oncology due to its potential anti-cancer properties .

There is no scientific literature available on the mechanism of action of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. Similar indoloquinazoline derivatives have been shown to possess various biological activities, including kinase inhibition []. However, further research is needed to understand the specific mechanism of action of this compound.

Directly involving (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid are not extensively documented in the literature, it is synthesized through multi-step reactions starting from indole and quinazoline precursors. These reactions typically involve:

  • Formation of the Indoloquinazoline Core: Cyclization of appropriate precursors to construct the indoloquinazoline framework.
  • Functionalization: Introduction of the acetic acid moiety at the desired position on the quinazoline ring.

These processes highlight the compound's structural complexity and its derivation from well-known heterocycles.

Research indicates that (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Additionally, this compound may interact with cellular signaling pathways that are crucial for tumor growth and survival.

The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves several key steps:

  • Starting Materials: Utilization of readily available indole and quinazoline derivatives as starting materials.
  • Cyclization: Formation of the indoloquinazoline core through cyclization reactions.
  • Acetic Acid Functionalization: Introduction of the acetic acid group at the 7th position via functionalization techniques such as acylation or carboxylation.
  • Purification: Subsequent purification steps to achieve high purity and yield of the final product .

The primary application being explored for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is in cancer therapy due to its cytotoxic properties against various cancer cell lines. Additionally, it may have applications in other areas such as:

  • Kinase Inhibition: The compound has been shown to inhibit casein kinase 2 (CK2), an enzyme implicated in numerous cellular processes including cell growth and proliferation .
  • Drug Development: As an experimental drug, it is being evaluated for potential therapeutic use in clinical settings.

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid has been studied for its interaction with CK2. It acts as an ATP-competitive inhibitor by binding to the ATP-binding site of CK2, thereby blocking ATP access and inhibiting the enzyme's activity. This inhibition can disrupt various cellular processes that CK2 regulates, particularly in cancer cells where CK2 is often overexpressed .

Several compounds share structural similarities with (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. These include:

  • (5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acid: Similar in structure but differs by having a hydroxyl group instead of a ketone group at the 5th position.
  • Indole-3-acetic acid: A simpler structure that serves as a plant hormone but lacks the quinazoline component.
  • Quinazolines: Various derivatives exist that do not incorporate the indole moiety but share biological activities.

Comparison Table

Compound NameStructureKey Features
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acidStructureAnti-cancer properties; CK2 inhibitor
(5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acidStructureHydroxyl group instead of ketone; similar biological activity
Indole-3-acetic acidStructurePlant hormone; simpler structure
QuinazolinesStructureDiverse biological activities; lacks indole

The uniqueness of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid lies in its specific combination of structural features that confer distinct biological activities and potential therapeutic applications not fully realized by its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

292.08479225 g/mol

Monoisotopic Mass

292.08479225 g/mol

Heavy Atom Count

22

Wikipedia

(5-Oxo-5,6-Dihydro-Indolo[1,2-a]Quinazolin-7-Yl)-Acetic Acid

Dates

Modify: 2023-08-15

Explore Compound Types